molecular formula C17H23N5O4S B2421989 (4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034592-16-8

(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2421989
CAS No.: 2034592-16-8
M. Wt: 393.46
InChI Key: SNBHJQXVSALHBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in scientific literature . For instance, the isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy .


Molecular Structure Analysis

The structure of this compound is determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-[(3,5-dimethylisoxazol-4-yl) sulfonyl]piperidine, are reported as follows: Density: 1.3±0.1 g/cm3, Boiling Point: 403.6±55.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.9 mmHg at 25°C, Enthalpy of Vaporization: 65.5±3.0 kJ/mol, Flash Point: 197.9±31.5 °C, Index of Refraction: 1.534, Molar Refractivity: 60.1±0.4 cm3, Polar Surface Area: 72 Å2, Polarizability: 23.8±0.5 10-24 cm3, Surface Tension: 47.6±3.0 dyne/cm, Molar Volume: 193.3±3.0 cm3 .

Scientific Research Applications

Molecular Interaction and Structural Analysis

Research on compounds similar to “(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” often involves detailed molecular interaction and structural analysis. For instance, studies have employed techniques like X-ray diffraction to confirm the structure of synthesized compounds, revealing critical insights into their conformational preferences and interaction potentials with biological targets (Naveen et al., 2015). Such structural analyses are foundational for understanding the activity profiles of these molecules.

Synthesis and Characterization

The synthesis and characterization of these heterocyclic compounds involve complex chemical methodologies. For example, the synthesis of dimethyl sulfomycinamate, a compound related in structure and functional groups, showcases the intricate steps involved in producing such molecules, highlighting the importance of precise synthetic strategies to achieve the desired chemical architecture (Bagley et al., 2003; Bagley et al., 2005). These methodologies not only facilitate the creation of novel compounds but also contribute to the expansion of available chemical libraries for potential therapeutic use.

Antiproliferative and Antimicrobial Activities

Compounds bearing structural similarities to the subject chemical have been investigated for their antiproliferative and antimicrobial activities. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have demonstrated promising antiproliferative effects against various human cancer cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012). Additionally, new pyridine derivatives have been synthesized and tested for their antimicrobial properties, showing variable and modest activity against different bacterial and fungal strains, underscoring the versatility of these compounds in addressing diverse biological challenges (Patel et al., 2011).

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-12-16(13(2)26-19-12)27(24,25)21-9-7-20(8-10-21)17(23)15-11-14-5-3-4-6-22(14)18-15/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBHJQXVSALHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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